Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester
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Overview
Description
Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester is a chemical compound characterized by its unique structure, which includes a benzoic acid core with a nonafluorobutyl sulfonyl group and a methyl ester functional group. This compound is known for its applications in various fields due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester typically involves the esterification of benzoic acid derivatives with nonafluorobutyl sulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired ester.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and advanced purification techniques.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the sulfonyl group.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products:
Hydrolysis: Benzoic acid and nonafluorobutyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester involves its interaction with various molecular targets. The sulfonyl group can participate in electrophilic reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and chemical processes, making the compound useful in various applications.
Comparison with Similar Compounds
- Benzoic acid, 4-(nonafluorobutyl)-, methyl ester
- Benzoic acid, 4-methoxy-, methyl ester
Comparison:
- Uniqueness: The presence of the nonafluorobutyl sulfonyl group in Benzoic acid, 4-[[(nonafluorobutyl)sulfonyl]oxy]-, methyl ester imparts unique chemical properties, such as increased reactivity and potential biological activity, compared to similar compounds.
- Functional Groups: The sulfonyl group provides additional sites for chemical reactions, making it more versatile in synthetic applications.
Properties
CAS No. |
41605-53-2 |
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Molecular Formula |
C12H7F9O5S |
Molecular Weight |
434.23 g/mol |
IUPAC Name |
methyl 4-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)benzoate |
InChI |
InChI=1S/C12H7F9O5S/c1-25-8(22)6-2-4-7(5-3-6)26-27(23,24)12(20,21)10(15,16)9(13,14)11(17,18)19/h2-5H,1H3 |
InChI Key |
NZRUJDNEXKOILC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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